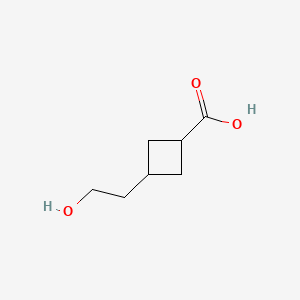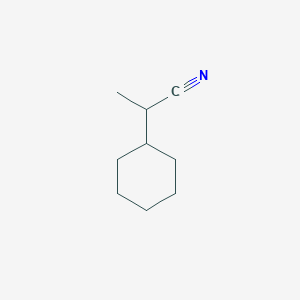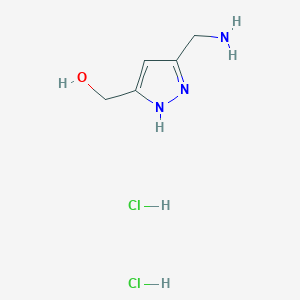
(3-(Aminomethyl)-1H-pyrazol-5-YL)methanol 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride: is a chemical compound that features a pyrazole ring substituted with an aminomethyl group and a methanol group The dihydrochloride form indicates the presence of two hydrochloride ions, which typically enhance the solubility and stability of the compound in aqueous solutions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
Addition of the Methanol Group: The methanol group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form or reduce the aldehyde group to a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Biological Probes: It may be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol: The non-dihydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol hydrochloride: The monohydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol sulfate: A sulfate salt form of the compound.
Uniqueness: The dihydrochloride form of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol is unique in its enhanced solubility and stability in aqueous solutions, making it particularly useful for applications requiring these properties. Additionally, the presence of two hydrochloride ions may influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C5H11Cl2N3O |
|---|---|
分子量 |
200.06 g/mol |
IUPAC名 |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-4-1-5(3-9)8-7-4;;/h1,9H,2-3,6H2,(H,7,8);2*1H |
InChIキー |
XUGQRFDHRXKZTG-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1CN)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


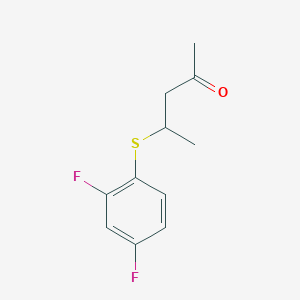
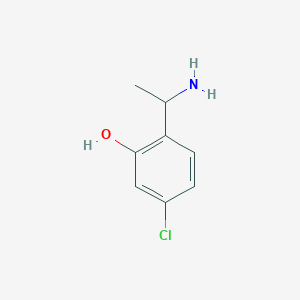

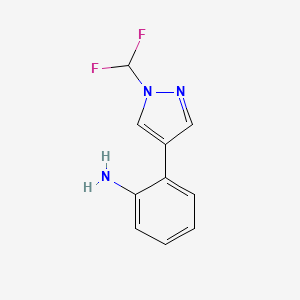
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
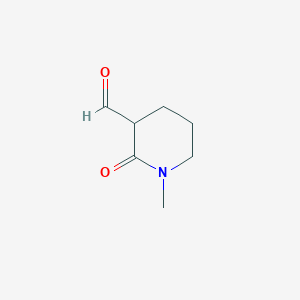
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
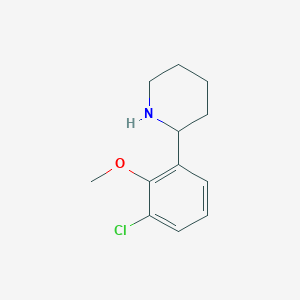


![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
